4-Ethynyl-1H-pyrazolo[3,4-c]pyridine
Description
4-Ethynyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1374652-77-3) is a bicyclic heterocyclic compound featuring a pyrazolo ring fused to a pyridine moiety at the [3,4-c] position, with an ethynyl substituent at the 4-position. This compound has garnered interest in medicinal chemistry due to its scaffold’s versatility in targeting adenosine receptors (ARs) and other biological pathways .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
4-ethynyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-9-5-8-7(6)4-10-11-8/h1,3-5H,(H,10,11) |
InChI Key |
IJRIIYXLHXMWPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC2=C1C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Fused Heterocycles
a. Pyrazolo[3,4-c]quinolines and Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines
These compounds share the pyrazolo core but differ in their fused ring systems. Pyrazolo[3,4-c]quinolines incorporate a quinoline ring, while pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines feature a triazolo-pyrimidine system.
b. Pyrazolo[3,4-d]pyrimidines
Exemplified by 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine (CAS: 21410-06-0), this class replaces the pyridine fusion at the [3,4-c] position with [3,4-d], altering electronic properties. The chloro and methyl substituents enhance hydrophobic interactions, making these compounds potent in antimicrobial and cytotoxic applications .
c. Thienopyrimidine-Pyrazolo[3,4-b]pyridine Hybrids
These hybrids merge pyrazolo[3,4-b]pyridine with thienopyrimidine, expanding π-conjugation. They exhibit dual activity in antimicrobial and cytotoxic assays but lack the ethynyl group’s modularity .
Non-Pyrazolo Fused Heterocycles
a. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
These derivatives, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, replace the pyrazolo ring with a pyrrolo system. They demonstrate potent analgesic activity (exceeding aspirin in writhing tests) and sedative effects but lack the ethynyl group’s reactivity .
b. Pyrano[3,4-c]pyridine-Triazole Hybrids
Featuring a pyrano-fused core linked to triazole units, these compounds show high anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures). The methyl group in the pyridine ring enhances lipophilicity, improving blood-brain barrier penetration .
Key Differentiators of 4-Ethynyl-1H-pyrazolo[3,4-c]pyridine
- Ethynyl Group : Facilitates modular derivatization (e.g., click chemistry) absent in other pyrazolo derivatives.
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